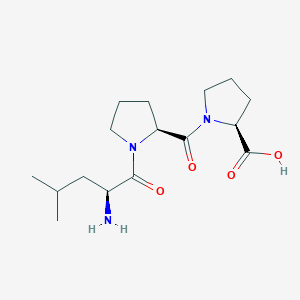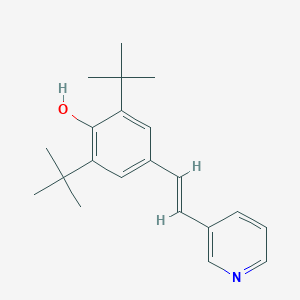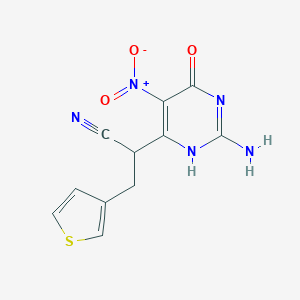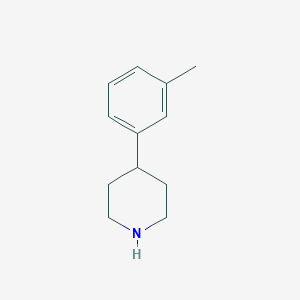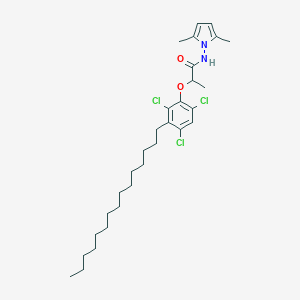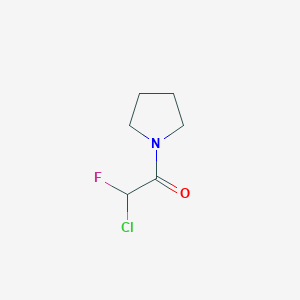
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone, also known as CFE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CFE is a ketone that belongs to the class of alpha-haloketones and is known for its unique chemical properties.
Wirkmechanismus
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone irreversibly binds to the active site of acetylcholine esterase and forms a covalent bond with the serine residue in the active site. This covalent bond prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can have various effects on the nervous system.
Biochemische Und Physiologische Effekte
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been shown to have a potent effect on the nervous system, leading to various biochemical and physiological effects. The increased concentration of acetylcholine in the synaptic cleft can lead to enhanced cholinergic neurotransmission, which can affect various physiological processes, including muscle contraction, heart rate, and cognitive function. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has also been shown to have an analgesic effect, as it can inhibit the breakdown of endogenous opioids.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has several advantages for use in lab experiments, including its potency and selectivity for acetylcholine esterase. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is also irreversible, which allows for long-lasting effects on cholinergic neurotransmission. However, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone also has some limitations, including its toxicity and potential for non-specific effects on other enzymes.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in scientific research. One potential direction is the development of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone analogs with improved potency and selectivity for acetylcholine esterase. Another direction is the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in the study of the role of cholinergic neurotransmission in various physiological and pathological processes, including Alzheimer's disease and pain management. Additionally, the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in combination with other compounds, such as opioids, may lead to the development of novel analgesic therapies.
Synthesemethoden
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be synthesized using various methods, including the reaction of 2-chloro-2-fluoroacetyl chloride with pyrrolidine in the presence of a base or the reaction of 2-chloro-2-fluoroacetophenone with pyrrolidine in the presence of a reducing agent. The yield of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been widely used in scientific research as a tool to study the function of acetylcholine receptors. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is a potent and selective irreversible inhibitor of acetylcholine esterase, which is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholine esterase, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone increases the concentration of acetylcholine in the synaptic cleft, which leads to enhanced cholinergic neurotransmission.
Eigenschaften
CAS-Nummer |
114020-91-6 |
|---|---|
Produktname |
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone |
Molekularformel |
C6H9ClFNO |
Molekulargewicht |
165.59 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H9ClFNO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 |
InChI-Schlüssel |
CWLBXXIZARKKEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(F)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C(F)Cl |
Synonyme |
Pyrrolidine, 1-(chlorofluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



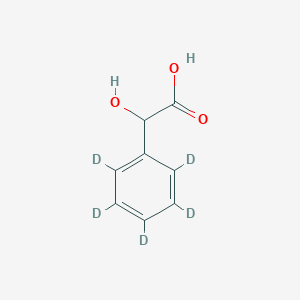

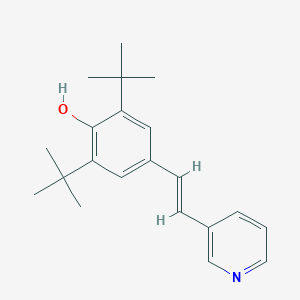
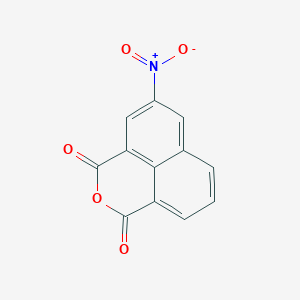

![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

